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N-Nitrosopyrrolidine - 930-55-2

N-Nitrosopyrrolidine

Catalog Number: EVT-461765
CAS Number: 930-55-2
Molecular Formula: C4H8N2O
Molecular Weight: 100.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Nitrosopyrrolidine (N-Nitrosopyrrolidine) is a yellow liquid [] with a boiling point of 214°C []. It is classified as a cyclic nitrosamine [, , , ], a group of compounds characterized by the presence of a nitroso group (-N=O) bonded to a secondary amine. N-Nitrosopyrrolidine has gained attention in scientific research due to its carcinogenic properties, particularly its role in inducing liver cancer in rats [, , , , , ]. Its presence in various food products, including fried bacon [, , , , , , , , ], has raised concerns regarding its potential impact on human health.

4-Hydroxybutyraldehyde

Compound Description: 4-Hydroxybutyraldehyde is a key metabolite formed during the alpha-hydroxylation of N-Nitrosopyrrolidine by liver microsomes. This metabolic pathway is crucial for the carcinogenic activation of N-Nitrosopyrrolidine. [, , , , ]

2-Hydroxytetrahydrofuran

Compound Description: 2-Hydroxytetrahydrofuran is a significant metabolite generated during the metabolic activation of N-Nitrosopyrrolidine. It arises from the alpha-hydroxylation of N-Nitrosopyrrolidine and can be further metabolized into 1,4-butanediol or gamma-hydroxybutyrate. [, , , ]

Crotonaldehyde

Compound Description: Identified as a hepatic microsomal metabolite of N-Nitrosopyrrolidine, crotonaldehyde (2-butenal) exhibits both mutagenic and carcinogenic properties. Its formation arises from the metabolic alpha-hydroxylation of N-Nitrosopyrrolidine. [, , , , ]

Alpha-Acetoxy-N-nitrosopyrrolidine

Compound Description: Utilized as a stable precursor in research, Alpha-Acetoxy-N-nitrosopyrrolidine mimics the initial product of N-Nitrosopyrrolidine alpha-hydroxylation, a crucial step in its metabolic activation. This compound aids in studying the formation of DNA adducts, a critical mechanism of N-Nitrosopyrrolidine-induced carcinogenesis. [, , , , , , , ]

3,4-Dichloro-N-nitrosopyrrolidine

Compound Description: This N-Nitrosopyrrolidine derivative exhibits potent carcinogenicity, inducing esophageal tumors in rats, highlighting the impact of structural modifications on carcinogenic activity. []

2,5-Dimethyl-N-nitrosopyrrolidine

Compound Description: This N-Nitrosopyrrolidine derivative demonstrates a significant decrease in liver carcinogenicity compared to the parent compound, indicating the influence of methyl substitution on its biological activity. []

N-Nitrosoproline

Compound Description: N-Nitrosoproline is considered a potential precursor in the formation of N-Nitrosopyrrolidine in cured meat products like bacon. This connection highlights the potential dietary sources and formation pathways of N-Nitrosopyrrolidine. [, , ]

N-Nitrosodimethylamine

Compound Description: N-Nitrosodimethylamine (NDMA) is another potent carcinogen frequently studied alongside N-Nitrosopyrrolidine. Comparing their metabolism and activities helps researchers understand the broader context of nitrosamine carcinogenesis. [, , , , , ]

N'-Nitrosonornicotine

Compound Description: N'-Nitrosonornicotine, like N-Nitrosopyrrolidine, is a potent carcinogen requiring metabolic activation. Studying their shared metabolic pathways and the influence of dietary factors on their activation aids in understanding their carcinogenic potential. [, , , ]

Source and Classification

1-Nitrosopyrrolidine is synthesized through the nitrosation of pyrrolidine, typically in the presence of nitrites under acidic conditions. It can also be formed during food processing or cooking when amines react with nitrites. The compound is classified under nitrosamines, a group known for their carcinogenic properties .

Synthesis Analysis

The synthesis of 1-nitrosopyrrolidine generally involves the following methods:

  1. Nitrosation Reaction: Pyrrolidine is treated with sodium nitrite in an acidic medium (such as hydrochloric acid) to facilitate the formation of 1-nitrosopyrrolidine. The reaction typically occurs at low temperatures to minimize further decomposition or side reactions.
    • Reaction Parameters:
      • Temperature: 0-5 °C
      • pH: Acidic (pH < 3)
      • Time: Varies depending on scale but generally requires several hours for complete conversion.
  2. Photochemical Degradation: Another method involves the photochemical degradation of pyrrolidine in a controlled environment, yielding 1-nitrosopyrrolidine along with other byproducts .
  3. Thermal Decomposition: During cooking processes, particularly at high temperatures, pyrrolidine-containing compounds can thermally decompose to form 1-nitrosopyrrolidine, especially in the presence of nitrites from cured meats .
Molecular Structure Analysis

The molecular structure of 1-nitrosopyrrolidine features a five-membered ring containing four carbon atoms and one nitrogen atom, with a nitroso group (NO-\text{NO}) attached to one of the nitrogen atoms in the ring.

  • Key Structural Data:
    • Molecular Weight: Approximately 100.12 g/mol
    • Density: 1.085 g/mL at 25 °C
    • Boiling Point: 214 °C
    • Appearance: Pale yellow to yellow liquid

The cyclic structure contributes to its unique reactivity and interaction with biological systems, particularly in forming DNA adducts that may lead to carcinogenesis .

Chemical Reactions Analysis

1-Nitrosopyrrolidine participates in various chemical reactions typical of nitrosamines:

  1. Hydrolysis: In aqueous environments, it can hydrolyze to yield pyrrolidine and nitrous acid.
  2. Nitration Reactions: It may undergo nitration under strong acidic conditions, leading to further complex derivatives.
  3. Decomposition Under Heat: When subjected to high temperatures, it decomposes to produce toxic fumes and other nitrogenous compounds.
  4. Reactivity with Amines: It can react with nucleophiles such as amines or thiols, leading to the formation of N-nitroso derivatives .
Mechanism of Action

The mechanism by which 1-nitrosopyrrolidine exerts its carcinogenic effects primarily involves metabolic activation:

  • Metabolic Activation: In biological systems, cytochrome P450 enzymes metabolize 1-nitrosopyrrolidine into reactive intermediates that can form adducts with DNA. These DNA adducts can cause mutations during replication, potentially leading to cancer.
  • Tissue-Specific Activation: Studies have shown that different tissues metabolize this compound variably; for instance, liver microsomes convert it efficiently compared to esophageal microsomes . This suggests that tissue-specific factors influence its carcinogenic potential.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Light yellow oil
  • Density: 1.085 g/mL
  • Boiling Point: 214 °C
  • Flash Point: Approximately 82 °C (182 °F)
  • Solubility: Sparingly soluble in chloroform and slightly soluble in methanol and ethyl acetate.

Chemical Properties

  • pKa Value: Approximately -3.14 (predicted), indicating strong acidity.
  • Reactivity Profile: Acts as a mild oxidizing agent; reacts vigorously with reducing agents .
Applications

While primarily studied for its potential health risks, particularly as a contaminant in food products and tobacco smoke, research into 1-nitrosopyrrolidine also extends into various scientific domains:

  1. Carcinogenicity Studies: Used extensively in toxicology research to understand mechanisms of cancer development.
  2. Food Safety Research: Investigated for its formation during food processing and its implications for public health.
  3. Analytical Chemistry: Studied for methods of detection and quantification in environmental samples due to its classification as a drinking water contaminant candidate by the United States Environmental Protection Agency.
  4. Pharmacological Studies: Explored for understanding metabolic pathways involving nitrosamines and their interactions within biological systems .
Introduction to 1-Nitrosopyrrolidine

Historical Context and Discovery of Nitrosamines

The scientific understanding of nitrosamines evolved dramatically in the mid-20th century following the discovery of N-nitrosodimethylamine (NDMA) as the causative agent behind severe liver toxicity in livestock. Animals fed nitrite-preserved herring meal developed acute hepatic damage, leading researchers to identify NDMA as the toxic principle formed through the reaction of naturally occurring amines in fish with added nitrite. This pivotal finding, reported in the 1950s, unveiled a previously unrecognized pathway for the in situ generation of potent carcinogens within treated foods and biological systems [2] [3].

Subsequent research in the 1960s and 1970s expanded the scope to include cyclic nitrosamines like 1-nitrosopyrrolidine. Scientists demonstrated that 1-nitrosopyrrolidine could form during the high-temperature cooking of nitrite-preserved bacon, with pyrrolidine precursors arising primarily from the thermal degradation of collagen-bound proline in adipose tissue. This discovery directly linked common food preparation methods to human exposure to carcinogenic compounds, triggering intensive investigation into the chemistry of nitrosamine formation across various food matrices [2] [3].

The development of highly sensitive analytical tools, particularly the Thermal Energy Analyzer (TEA) in the 1970s, revolutionized nitrosamine research. This nitrosamine-specific nitrogen chemiluminescence detector enabled the reliable quantification of trace levels of volatile nitrosamines like 1-nitrosopyrrolidine in complex samples. For the first time, researchers could accurately measure human exposure from dietary, occupational, and environmental sources, revealing the ubiquity of these contaminants at parts-per-billion concentrations [2].

Regulatory milestones followed these scientific advances. By 1987, the International Agency for Research on Cancer (IARC) classified 1-nitrosopyrrolidine as a Group 2B agent ("possibly carcinogenic to humans"), reflecting sufficient evidence of carcinogenicity in animal models. The U.S. Environmental Protection Agency (EPA) later characterized it as a "probable human carcinogen" (B2 classification) based on consistent tumor induction in multiple rodent species following oral administration, establishing quantitative risk assessments including an oral slope factor of 2.1 per mg/kg-day [7].

Chemical Identity and Structural Characteristics of 1-Nitrosopyrrolidine

1-Nitrosopyrrolidine possesses a well-defined chemical identity characterized by specific structural features and physical properties. Its systematic name, N-Nitrosopyrrolidine, reflects the attachment of a nitroso group (-N=O) to the nitrogen atom within the saturated, five-membered pyrrolidine ring. This structure confers distinctive reactivity patterns central to its biological activity and environmental behavior [1] [4] [9].

Molecular and Structural Properties:The compound's molecular formula is C₄H₈N₂O, with a molecular weight of 100.12 g/mol. The pyrrolidine ring adopts an envelope conformation, while the N-N=O linkage exhibits partial double-bond character, resulting in hindered rotation around the N-N bond. This structural rigidity influences both its spectroscopic properties and metabolic activation pathways. The canonical SMILES notation for 1-nitrosopyrrolidine is O=NN1CCCC1, precisely capturing its cyclic structure and nitroso functional group [4] [8] [9].

Synonyms and Identifiers:Table 1: Nomenclature and Identifiers for 1-Nitrosopyrrolidine

Identifier TypeDesignation
CAS Registry Number930-55-2
IUPAC NameN-Nitrosopyrrolidine
Common SynonymsNitrosopyrrolidine; NPYR; 1-Nitrosopyrrolidine; NO-Pyr; Tetrahydro-N-nitrosopyrrole
EPA Substance Registry930-55-2
UNII CodeSZ4J5WK201

Physical and Chemical Properties:1-Nitrosopyrrolidine presents as a clear, pale yellow to yellow oily liquid at room temperature. It exhibits moderate volatility and characteristic solubility profiles that influence its environmental distribution and analytical detection methods [4] [9].

Table 2: Key Physicochemical Properties

PropertyValueConditions
Boiling Point214°CLit.
Density1.085 g/mL25°C
Refractive Index1.489n²⁰/D
Flash Point98°C (208°F)Closed cup
Water SolubilityHigh (1 × 10⁶ mg/L)20°C
Log Pow-0.19Estimated
Vapor Pressure0.06 mmHg20°C

The compound's Henry's Law Constant of 4.89 × 10⁻⁸ atm·m³/mol indicates that volatilization from aqueous solutions occurs slowly, while its relatively low octanol-water partition coefficient (Log Pow) suggests limited bioaccumulation potential. The compound decomposes when exposed to light or elevated temperatures, releasing toxic nitrogen oxides (NOx). Its stability decreases under strong acidic or alkaline conditions, though it remains sufficiently stable to facilitate detection in environmental and food samples [4] [9].

Spectroscopic Characteristics:Mass spectral analysis using high-resolution instruments like the Q Exactive Plus Orbitrap reveals characteristic fragmentation patterns. Under electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ appears at m/z 101.0811, with major fragments resulting from cleavage of the N-NO bond and ring fragmentation. Nuclear magnetic resonance (NMR) spectroscopy shows distinct signals for the methylene protons adjacent to the nitrosamine nitrogen (δ ~3.5 ppm) and those farther removed in the ring (δ ~2.0 ppm), while the 15N NMR displays a characteristic nitrosamine nitrogen peak around δ 380 ppm [5] [8].

Role in Environmental and Food Chemistry

Formation Mechanisms and Occurrence in Food Systems

1-Nitrosopyrrolidine functions as a critical marker compound for understanding nitrosamine contamination in processed foods. Its formation predominantly occurs through the reaction of nitrosating agents (primarily nitrite, NO₂⁻) with pyrrolidine or, more commonly, with its biochemical precursors under specific processing conditions. Thermal energy provides the activation barrier for these reactions, explaining why cooking and frying processes represent significant formation pathways [2] [3].

Food Processing as Formation Pathway:Bacon production represents the most extensively studied formation matrix for 1-nitrosopyrrolidine. During the frying of nitrite-cured bacon, free proline and proline-containing peptides—abundant in adipose tissue and connective collagen—undergo thermal decarboxylation to form pyrrolidine. This secondary amine then rapidly reacts with residual nitrite or nitrosating species (N₂O₃) to generate 1-nitrosopyrrolidine. Studies demonstrate that formation efficiency depends critically on:

  • Frying temperature (optimal formation >150°C)
  • Residual nitrite concentration
  • pH (acidic conditions accelerate nitrosation)
  • Precursor availability (proline content in meat) [2] [3]

Endogenous Formation:Beyond thermal processing, human exposure occurs through endogenous synthesis. The acidic environment of the stomach (pH 1.5-3.5) facilitates the nitrosation of dietary pyrrolidine and proline by nitrite derived from preserved foods, drinking water, or salivary reduction of dietary nitrate. Bacterial enzymes in the gastrointestinal tract further catalyze nitrosation reactions at neutral pH, particularly in individuals with reduced gastric acidity. This dual chemical and enzymatic formation mechanism complicates exposure assessments, as the compound can form in situ following ingestion of precursor compounds [2] [3].

Other Dietary Sources:Table 3: Occurrence of 1-Nitrosopyrrolidine in Food and Beverages

MatrixConcentration RangeFormation Conditions
Fried Bacon4–17 μg/kgPost-frying; varies with nitrite level and cooking time
CheeseTrace–5 μg/kgAssociated with nitrate-preserved varieties
Beer/Malt Beverages0.1–0.5 μg/kgMalt kilning with direct-fired natural gas
Fish ProductsND–8 μg/kgNitrite preservation and smoking processes
Tobacco Smoke10–200 ng/cigarettePyrolytic formation during combustion

Malt-based beverages like beer and whiskey contain detectable 1-nitrosopyrrolidine arising from reactions between barley amines and nitrogen oxides generated during malt kilning. Modern indirect-fired kilning techniques have substantially reduced, but not eliminated, this contamination. Tobacco smoke delivers 1-nitrosopyrrolidine through the pyrolytic degradation of nicotine and related alkaloids, representing a significant non-dietary exposure route [2] [3].

Environmental Transformation and Industrial Relevance

Industrial processes contribute substantially to environmental releases of 1-nitrosopyrrolidine. Rubber manufacturing represents a primary occupational exposure source, where nitrosating agents encounter amine-based accelerators (e.g., tetramethylthiuram disulfide) during vulcanization. Workers potentially face inhalation and dermal exposure risks in facilities where nitrosatable amines and nitrogen oxides coexist [2] [3].

Environmental Fate and Behavior:Upon release to the environment, 1-nitrosopyrrolidine displays moderate mobility in soil and aquatic systems due to its high water solubility (approximately 1 × 10⁶ mg/L at 20°C). The compound's low soil adsorption coefficient (Koc) suggests significant leaching potential into groundwater. Atmospheric degradation occurs primarily through photolysis, with a half-life of approximately 5–10 hours under midday summer sunlight, yielding nitrogen oxides and ring-opened carbonyl fragments. Aquatic hydrolysis proceeds slowly (half-life >100 days at pH 7), making chemical degradation relatively insignificant compared to biodegradation pathways [4].

Microbial metabolism represents the dominant environmental removal mechanism. Aerobic soil studies demonstrate rapid biodegradation (half-life ~2–5 days) via hydroxylation at the α-carbon position, initiating denitrosation and ring cleavage. However, in anaerobic aquatic sediments, persistence increases substantially (half-life >50 days), creating potential reservoirs for chronic contamination. The compound's Henry's Law constant (4.89 × 10⁻⁸ atm·m³/mol) indicates limited volatilization from water bodies, while its vapor pressure (0.06 mm Hg at 25°C) suggests moderate atmospheric partitioning when released to air [4].

Analytical Methodologies and Detection

Advanced analytical techniques enable precise quantification of 1-nitrosopyrrolidine at trace levels in complex matrices. Gas chromatography coupled with the Thermal Energy Analyzer (TEA) remains the historical gold standard, exploiting the compound's thermal lability to generate nitric oxide, which then reacts with ozone to produce chemiluminescence. Modern approaches increasingly employ:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offering enhanced sensitivity for thermally labile compounds without derivatization
  • High-Resolution Orbitrap Mass Spectrometry: Providing exact mass measurements (<1 ppm error) for confident identification, with typical electrospray ionization in positive mode
  • Gas Chromatography-Nitrogen Chemiluminescence Detection (GC-NCD): Delivering improved specificity over conventional detectors [2] [6] [8]

These methods routinely achieve detection limits below 0.1 μg/kg in food matrices and 10 ng/L in aqueous samples, essential for monitoring compliance with increasingly stringent regulatory guidelines. Standardized protocols now exist within organizations like AOAC International and ISO for reproducible 1-nitrosopyrrolidine quantification across diverse sample types [2] [6].

Properties

CAS Number

930-55-2

Product Name

1-Nitrosopyrrolidine

IUPAC Name

1-nitrosopyrrolidine

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2

InChI Key

WNYADZVDBIBLJJ-UHFFFAOYSA-N

SMILES

C1CCN(C1)N=O

Solubility

9.99 M
Miscible with water
Soluble in org solvents and lipids

Synonyms

N Nitrosopyrrolidine
N-Nitrosopyrrolidine

Canonical SMILES

C1CCN(C1)N=O

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